

# Application Note: Quantitative Analysis of Enzalutamide and Enzalutamide-d6 by LC-MS/MS

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Compound of Interest		
Compound Name:	Enzalutamide-d6	
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#### **Abstract**

This application note provides a detailed protocol for the quantitative analysis of Enzalutamide and its deuterated internal standard, **Enzalutamide-d6**, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is crucial for therapeutic drug monitoring and pharmacokinetic studies, offering high sensitivity and selectivity. The protocol includes comprehensive mass spectrometry parameters, a step-by-step sample preparation procedure, and liquid chromatography conditions.

#### Introduction

Enzalutamide (marketed as Xtandi®) is a potent androgen receptor inhibitor used in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1] It functions by targeting multiple steps in the androgen receptor signaling pathway.[2][3][4] Given its administration as a fixed oral dose, monitoring plasma concentrations of Enzalutamide and its active metabolite, N-desmethylenzalutamide, can be beneficial for managing unexpected toxicity or inefficacy.[1] Enzalutamide is extensively metabolized, primarily by CYP2C8 and CYP3A4.[1] A stable isotope-labeled internal standard, **Enzalutamide-d6**, is utilized for accurate quantification by LC-MS/MS.[1][5][6] This document outlines a validated bioanalytical method for the determination of Enzalutamide in plasma.



# **Experimental**

### Mass Spectrometry (MS) Parameters

The analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is employed for the detection and quantification of Enzalutamide and **Enzalutamide-d6**.

Table 1: Mass Spectrometry Parameters

Parameter	Setting
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	4.2 kV[1]
Cone Voltage	65 V[1]
Desolvation Temperature	500 °C[1]
Desolvation Gas Flow	1000 L/hour[1]
Collision Gas	Argon
Dwell Time	0.05 s[1]

Table 2: MRM Transitions and Compound-Specific Parameters

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (V)
Enzalutamide	465.0	209.0	25[1]
Enzalutamide-d6 (IS)	471.0	215.0	25[1]

Note: Some studies have reported a precursor ion of 466.2 m/z for Enzalutamide, which may be due to different adduct formations or instrument calibration.[7]

# **Liquid Chromatography (LC) Parameters**



Chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution.

Table 3: Liquid Chromatography Conditions

Parameter	Setting
LC System	Acquity H-Class UPLC system or equivalent[1]
Column	Acquity BEH C18, 2.1 x 50 mm, 1.7 μm[1]
Column Temperature	40 °C[1]
Autosampler Temperature	4 °C[1]
Mobile Phase A	0.1% Formic Acid in Water[1]
Mobile Phase B	0.1% Formic Acid in Acetonitrile[1]
Flow Rate	0.5 mL/min[1]
Injection Volume	2 μL[1]
Gradient Elution	Time (min)
0.0	
2.5	_
3.5	_
4.0	_

### **Sample Preparation Protocol: Protein Precipitation**

This protocol is adapted for the extraction of Enzalutamide from human plasma samples.

- Sample Thawing: Allow plasma samples, calibration standards, and quality control samples to thaw at room temperature.
- Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 μL of the plasma sample.



- Internal Standard Spiking: Add an appropriate volume of Enzalutamide-d6 internal standard working solution to each tube.
- Protein Precipitation: Add 900 μL of a precipitation solution (e.g., acetonitrile) to each tube.[1]
- Vortexing: Immediately vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.[1]
- Centrifugation: Centrifuge the samples for 5 minutes at 18,620 x g to pellet the precipitated proteins.[1]
- Supernatant Transfer: Carefully transfer 200  $\mu L$  of the clear supernatant to a clean autosampler vial.[1]
- Injection: Inject 2 µL of the supernatant into the LC-MS/MS system for analysis.[1]

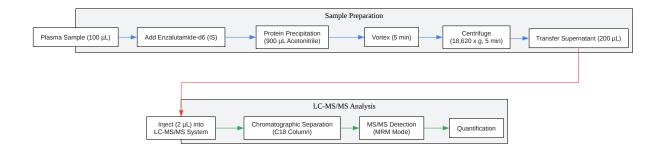
Alternative sample preparation methods such as liquid-liquid extraction have also been successfully employed.[2]

# **Data Analysis and Quantification**

Data acquisition and processing are performed using appropriate software (e.g., Masslynx™). [1] Quantification is based on the peak area ratio of the analyte (Enzalutamide) to the internal standard (Enzalutamide-d6). A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of Enzalutamide in the unknown samples is then determined from this calibration curve. The linear range for quantification can vary but has been reported to be from 500 to 50,000 ng/mL. [8]

## **Experimental Workflow Diagram**





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Caption: Workflow for Enzalutamide quantification.

#### Conclusion

The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantitative analysis of Enzalutamide in human plasma. The specified mass spectrometry and liquid chromatography parameters, combined with the straightforward protein precipitation protocol, offer the necessary sensitivity and selectivity for clinical research and therapeutic drug monitoring of patients undergoing treatment with Enzalutamide.

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